molecular formula C19H12ClF3N2O2 B2610594 1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946302-82-5

1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2610594
CAS No.: 946302-82-5
M. Wt: 392.76
InChI Key: WRQYWIWLODEKEX-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a trifluorophenyl group, and a dihydropyridine ring

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O2/c20-12-5-3-11(4-6-12)10-25-9-1-2-13(19(25)27)18(26)24-15-8-7-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQYWIWLODEKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the dihydropyridine intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a trifluorophenylamine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension.

    Other Trifluorophenyl Compounds: Compounds containing the trifluorophenyl group, such as fluoxetine (an antidepressant), also exhibit unique chemical and biological properties.

Uniqueness

The uniqueness of 1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

This detailed overview provides a comprehensive understanding of 1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide, covering its synthesis, reactions, applications, and unique properties

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H15ClF3N2O2
  • Molecular Weight : 397.79 g/mol
  • IUPAC Name : 1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Calcium Channel Modulation : Dihydropyridines are known for their ability to modulate voltage-gated calcium channels (VGCCs). This compound may exhibit similar properties, potentially leading to vasodilatory effects and modulation of neurotransmitter release.
  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia. This mechanism is crucial for neuroprotective effects in conditions like Parkinson's disease .
  • Antitumor Activity : The structural features of this compound suggest potential antitumor activity. Dihydropyridines have been shown to possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of this compound:

StudyBiological ActivityFindings
NeuroprotectionInhibited LPS-induced microglial activation; reduced NO and cytokine levels in vitro.
Antitumor ActivityInduced apoptosis in cancer cell lines; showed IC50 values comparable to established chemotherapeutics.
Calcium Channel BlockadeModulated VGCCs; potential vasodilatory effects observed in animal models.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease induced by MPTP. The results indicated that prophylactic treatment with the compound significantly reduced neuroinflammation and improved motor function compared to untreated controls. The underlying mechanism involved the inhibition of NF-κB signaling pathways, which are crucial for inflammatory responses in the brain .

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and PANC-1. The IC50 values were reported to be lower than those of conventional chemotherapeutic agents, suggesting its potential as a lead candidate for further development in cancer therapy .

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